Flavoxate-d4 Hydrochloride

Overview

Description

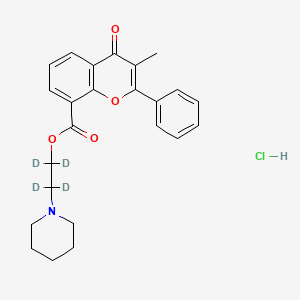

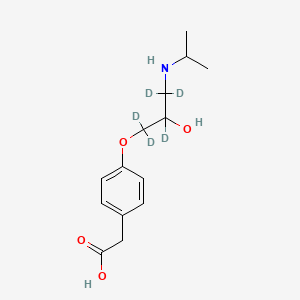

Flavoxate-d4 Hydrochloride is a muscarinic antagonist and spasmolytic . It is used for the symptomatic relief of conditions associated with lack of muscle control in the bladder, such as dysuria, urgency, and nocturia . It has a molecular formula of C24H22D4ClNO4 and a molecular weight of 431.95 .

Synthesis Analysis

Flavoxate is synthesized from 2′-hydroxydihydrochalcones via palladium (II)-catalyzed oxidative cyclization . The process involves dehydrogenation and provides a variety of flavones and flavanones from 2′-hydroxydihydrochalcones as common intermediates .Molecular Structure Analysis

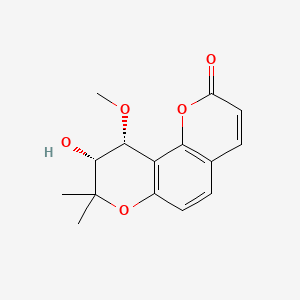

The molecular structure of this compound is characterized by a 15-carbon skeleton possessing 2 phenyl rings and 1 oxacycle . The structure also includes a piperidinoethyl group and a 3-methylflavone-8-carboxylate group .Chemical Reactions Analysis

Flavoxate undergoes various chemical reactions. It exerts an inhibition of the phosphodiesterases, a moderate calcium antagonistic activity, and a local anesthetic effect . The synthesis process involves oxidative cyclization sequences involving dehydrogenation .Physical And Chemical Properties Analysis

This compound is a stable isotope labelled API . It has a molecular weight of 431.95 and a molecular formula of C24H22D4ClNO4 . The compound is stored at +4°C room temperature .Scientific Research Applications

Electrochemical Analysis for Quantification

Flavoxate hydrochloride's electrochemical behavior has been extensively studied, revealing its application in sensitive and precise electrochemical quantification methods. Research has developed procedures for determining bulk flavoxate hydrochloride and its presence in pharmaceutical formulations like Genurin® S.F, without the need for sample pretreatment or extraction. These methods, including dc-polarography and adsorptive stripping voltammetry, offer limits of quantitation down to 1 × 10^−9 M, showcasing the potential of flavoxate hydrochloride in analytical chemistry for drug quality control and pharmacokinetic studies (Ghoneim, El-Attar, & Razeq, 2007).

Mechanistic Insights in Muscle Relaxation

Flavoxate hydrochloride's effect on human detrusor myocytes has been the subject of pharmacological research, providing valuable insights into its mechanism of action. Studies demonstrate that flavoxate inhibits voltage-dependent L-type Ca2+ currents, leading to muscle relaxation. This inhibition is both concentration and voltage-dependent, offering a molecular basis for its therapeutic use in treating conditions like overactive bladder. The research underscores flavoxate's role in modulating cellular ion channels, contributing to our understanding of muscle pharmacodynamics (Tomoda et al., 2005).

Development of Analytical Methods

The development of high-performance liquid chromatographic (HPLC) methods for determining flavoxate hydrochloride and its hydrolysis products highlights its application in the realm of pharmaceutical analytics. These methods enable the separation and quantification of flavoxate alongside its metabolites, facilitating the study of drug stability and metabolism. Such analytical techniques are crucial for the quality control of flavoxate-containing medications and for understanding the drug's pharmacokinetic properties (El-Gindy, Abdel-Salam, & Sallam, 2008).

Antioxidant Activity Studies

Research into the antioxidant properties of flavoxate and related flavone derivatives contributes to the broader field of studying natural and synthetic compounds for potential therapeutic applications. Flavones are known for their diverse biological activities, including antioxidative effects. Studies focusing on the chemical structure and antioxidant efficacy of flavones provide a foundation for designing novel antioxidants with potential health benefits and therapeutic applications (Masek, Chrześcijańska, Latos, & Zaborski, 2017).

Mechanism of Action

Target of Action

Flavoxate-d4 Hydrochloride primarily targets the muscarinic receptors in the urinary tract . These receptors play a crucial role in controlling the contraction of smooth muscles in the bladder, which is essential for urinary function .

Mode of Action

This compound is a muscarinic antagonist and a spasmolytic . It works by relaxing the smooth muscle in the urinary tract . This relaxation is achieved through a combination of local anesthetic activity , direct relaxing effects on smooth muscle , and some activity as a muscarinic antagonist .

Biochemical Pathways

It is known that the compound exerts adirect relaxant effect on smooth muscles via phosphodiesterase inhibition . This action provides relief to a variety of smooth muscle spasms, especially useful for the treatment of bladder spasticity .

Pharmacokinetics

This compound is well absorbed from the gastrointestinal tract, with an onset of action occurring approximately 55 minutes after oral administration . The compound is excreted in the urine, with about 57% of an oral dose being eliminated within 24 hours .

Result of Action

The primary result of this compound’s action is the symptomatic relief of conditions associated with lack of muscle control in the bladder , such as dysuria (painful urination), urgency, and nocturia (excessive urination at night) . By reducing the tonus of smooth muscle in the bladder, it effectively reduces the number of required voids, urge incontinence episodes, urge severity, and improves retention, facilitating increased volume per void .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Flavoxate-d4 Hydrochloride is known to interact with muscarinic acetylcholine receptors (mAChR), acting as an antagonist . It exerts its effects by relaxing the smooth muscle in the urinary tract, providing relief to a variety of smooth muscle spasms .

Cellular Effects

This compound is used to treat bladder symptoms such as painful urination, frequent or urgent urination, increased night-time urination, bladder pain, and incontinence (urine leakage) . These bladder symptoms are often caused by overactive bladder, prostate enlargement, bladder infections, or irritation of the urethra .

Molecular Mechanism

The molecular mechanism of this compound is not entirely clear. It is suggested that its muscle relaxant properties may be due to a direct action on the smooth muscle rather than by antagonizing muscarinic receptors . It may also have local anesthetic activity .

Temporal Effects in Laboratory Settings

The solubility of this compound showed a nonlinear increase with temperature increase . This suggests that the effects of this compound can change over time under different conditions.

Metabolic Pathways

As a muscarinic antagonist, it likely interacts with enzymes and cofactors involved in the cholinergic system .

properties

IUPAC Name |

(1,1,2,2-tetradeuterio-2-piperidin-1-ylethyl) 3-methyl-4-oxo-2-phenylchromene-8-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO4.ClH/c1-17-21(26)19-11-8-12-20(23(19)29-22(17)18-9-4-2-5-10-18)24(27)28-16-15-25-13-6-3-7-14-25;/h2,4-5,8-12H,3,6-7,13-16H2,1H3;1H/i15D2,16D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOEVKNFZUQEERE-JWIOGAFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OCCN3CCCCC3)C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC(=O)C1=CC=CC2=C1OC(=C(C2=O)C)C3=CC=CC=C3)N4CCCCC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675895 | |

| Record name | 2-(Piperidin-1-yl)(~2~H_4_)ethyl 3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1189678-43-0 | |

| Record name | 2-(Piperidin-1-yl)(~2~H_4_)ethyl 3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

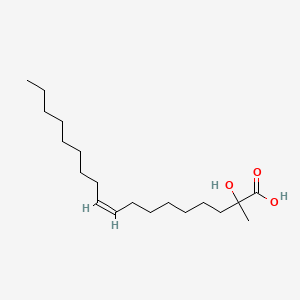

![tert-Butyl (2-{[(E)-{5-[(~2~H_3_)methyloxy]-1-[4-(trifluoromethyl)phenyl]pentylidene}amino]oxy}ethyl)carbamate](/img/structure/B564547.png)

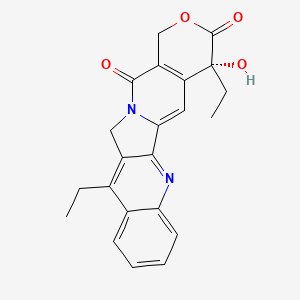

![(4S,5S,7S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,9(16),10,12-pentaene](/img/structure/B564549.png)

![3,7-Dioxatricyclo[6.3.0.02,6]undecan-9-ol](/img/structure/B564550.png)

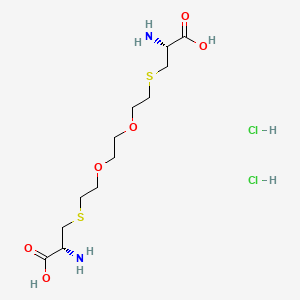

![(6,7-Dihydroxy-4,8,18-trimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl) benzoate](/img/structure/B564552.png)